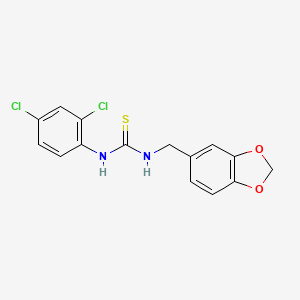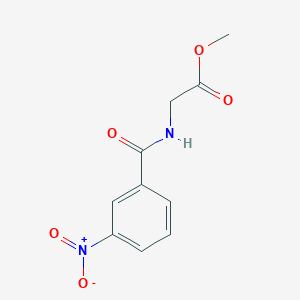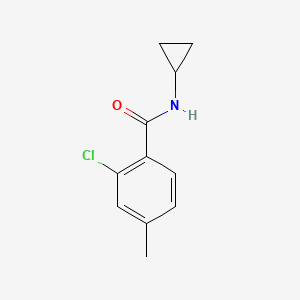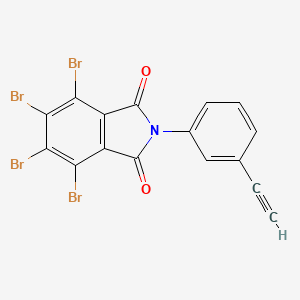![molecular formula C24H30N2O3 B5005081 2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide](/img/structure/B5005081.png)
2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1998 by scientists at Merck & Co. as a potential treatment for psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide acts as a selective antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, this compound is thought to modulate dopamine signaling in these regions, which may be beneficial in treating psychiatric disorders such as schizophrenia and ADHD.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate dopamine signaling in the prefrontal cortex and limbic regions of the brain, which are important for regulating mood, motivation, and cognition. It has also been shown to have effects on other neurotransmitter systems, including serotonin and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide in lab experiments is its high selectivity for the dopamine D4 receptor, which allows for more precise modulation of dopamine signaling. However, one limitation is that it has relatively low potency compared to other dopamine receptor antagonists, which may make it less effective in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide. One area of interest is its potential use in combination with other drugs for the treatment of psychiatric disorders. Another potential direction is the development of more potent analogs of this compound that may be more effective in modulating dopamine signaling. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of other neurological disorders.
Méthodes De Synthèse
The synthesis of 2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide involves several steps, starting with the reaction of 2-bromo-1-indanone with magnesium to form a Grignard reagent. This is then reacted with N-(3-methoxybenzyl)morpholine to form the corresponding alcohol, which is then converted to the carboxylic acid derivative using standard methods. The final step involves the reaction of the carboxylic acid with 2,6-dimethylmorpholine to form this compound.
Applications De Recherche Scientifique
2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide has been extensively studied in preclinical models of psychiatric disorders, particularly in relation to its potential use as a treatment for schizophrenia and ADHD. It has also been investigated for its potential use in the treatment of drug addiction and Parkinson's disease.
Propriétés
IUPAC Name |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-N-[(3-methoxyphenyl)methyl]-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-17-15-26(16-18(2)29-17)24(12-20-8-4-5-9-21(20)13-24)23(27)25-14-19-7-6-10-22(11-19)28-3/h4-11,17-18H,12-16H2,1-3H3,(H,25,27)/t17-,18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZZTUDLTXUKIE-HDICACEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2(CC3=CC=CC=C3C2)C(=O)NCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2(CC3=CC=CC=C3C2)C(=O)NCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5004999.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)-2-pyridinamine](/img/structure/B5005003.png)

![5-{2-[(4-tert-butylphenyl)thio]ethyl}-2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5005023.png)

![1-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5005043.png)




![1-[1-(3-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5005098.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5005112.png)
